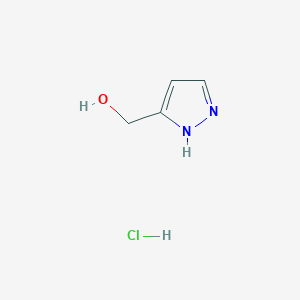

(1H-Pyrazol-3-yl)methanol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1H-pyrazol-5-ylmethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O.ClH/c7-3-4-1-2-5-6-4;/h1-2,7H,3H2,(H,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCOFBLSFEWZGMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681074 | |

| Record name | (1H-Pyrazol-5-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270920-41-7 | |

| Record name | (1H-Pyrazol-5-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Pyrazole Scaffold and Its Significance

An In-depth Technical Guide to (1H-Pyrazol-3-yl)methanol Hydrochloride: A Cornerstone for Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrazole ring system stands out as a "privileged scaffold."[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a structural cornerstone in a multitude of approved therapeutic agents.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to form critical interactions with a wide range of biological targets. This versatility has led to the development of blockbuster drugs for treating cancers, viral infections, and cardiovascular diseases.[1]

Within this vital class of compounds, (1H-Pyrazol-3-yl)methanol and its hydrochloride salt emerge as fundamental building blocks. Their simple structure, featuring a reactive hydroxymethyl group on the versatile pyrazole core, provides a strategic starting point for the synthesis of more complex and highly functionalized drug candidates. This guide offers a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals who utilize this key intermediate in their synthetic endeavors.

Chemical Identity and Physicochemical Properties

This compound is the salt form of the parent compound, (1H-Pyrazol-3-yl)methanol. The hydrochloride form often provides enhanced stability and improved handling characteristics, such as higher solubility in certain solvents, which can be advantageous in various synthetic applications.

| Property | This compound | (1H-Pyrazol-3-yl)methanol (Free Base) |

| Synonyms | (1H-Pyrazol-3-yl)-methanol HCl | 3-(Hydroxymethyl)pyrazole, 1H-Pyrazole-3-methanol |

| CAS Number | 270920-41-7[2][3] | 23585-49-1[4][5][6] |

| Molecular Formula | C₄H₇ClN₂O[7] | C₄H₆N₂O[4] |

| Molecular Weight | 134.57 g/mol | 98.10 g/mol [4] |

| IUPAC Name | (1H-pyrazol-3-yl)methanol;hydrochloride | 1H-pyrazol-3-ylmethanol[5] |

| Physical Form | Solid (Typical) | Solid-Liquid Mixture[5] |

| Boiling Point | Not Available | 326.8 °C at 760 mmHg[5] |

| Storage Temperature | 2-8°C (Recommended)[8] | 4°C (Recommended)[5] |

Synthesis and Purification

The most common and efficient synthesis of (1H-Pyrazol-3-yl)methanol involves the reduction of a readily available carboxylic acid precursor. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.

Causality of the Synthetic Pathway

The chosen pathway begins with 1H-pyrazole-3-carboxylic acid. The carboxylic acid functional group is an ideal precursor because it can be selectively reduced to a primary alcohol without affecting the aromatic pyrazole ring. Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄) or, as documented, aluminum (III) hydride (alane), are required for this transformation.[6] Alane is often prepared in situ and can offer different selectivity compared to other hydrides. The reaction is "quenched" carefully with water and a base to neutralize the reactive aluminum species and precipitate them as hydroxides, allowing for easy filtration.[6] Purification via silica gel column chromatography is a standard method to isolate the product from any unreacted starting material or byproducts. Finally, treatment with hydrochloric acid in a non-protic solvent like diethyl ether or a minimal amount of an alcohol like methanol allows for the precipitation of the clean hydrochloride salt.

Synthesis Workflow Diagram

Caption: Workflow for Synthesis, Purification, and Salt Formation.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the reduction of pyrazole carboxylic acids.[6]

-

Reaction Setup: Under a nitrogen atmosphere, cool a solution of aluminum (III) hydride in tetrahydrofuran (THF) to 0°C in an appropriately sized round-bottom flask equipped with a magnetic stirrer.

-

Addition of Starting Material: Slowly add solid 1H-pyrazole-3-carboxylic acid to the stirred solution at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for one hour. Following this, heat the reaction to reflux and maintain overnight to ensure complete conversion.

-

Quenching: Cool the reaction mixture back down to 0°C in an ice bath. Cautiously and sequentially, add water, followed by a 10% sodium hydroxide (NaOH) solution, and then a final portion of water to quench the excess reducing agent.[6] This procedure is critical for safely neutralizing the reactive hydride and precipitating aluminum salts.

-

Workup and Isolation: Stir the resulting mixture at 0°C for 30 minutes. Filter the slurry through a pad of Celite® to remove the precipitated aluminum hydroxides.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify this residue using silica gel column chromatography, eluting with a solvent system such as ethyl acetate/hexane to afford pure (1H-Pyrazol-3-yl)methanol as the free base.[6]

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol). Add a solution of hydrogen chloride (e.g., 2M in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Analytical Characterization

Confirming the identity, structure, and purity of this compound is paramount. The two primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR are indispensable for structural elucidation. For (1H-Pyrazol-3-yl)methanol, the ¹H NMR spectrum is expected to show distinct signals: two doublets in the aromatic region corresponding to the CH protons on the pyrazole ring, a singlet for the methylene (-CH₂-) protons adjacent to the hydroxyl group, and a broad singlet for the hydroxyl (-OH) proton, which may exchange with solvent.[9][10] The NH proton of the pyrazole ring also appears as a broad singlet. In the hydrochloride salt, chemical shifts may be altered, and proton exchange rates can change.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of a synthetic compound. A reverse-phase HPLC (RP-HPLC) method is typically employed for polar molecules like this one.

Analytical Workflow Diagram

Caption: General Workflow for Purity Analysis by RP-HPLC.

Self-Validating Protocol: Purity Determination by RP-HPLC

This protocol is a representative method based on common practices for analyzing pyrazole derivatives.[11][12]

-

System Preparation:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

-

Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Methanol with 0.1% Trifluoroacetic Acid.[11]

-

Flow Rate: 1.0 mL/min.[11]

-

Detector: UV/Visible Detector set to 210 nm.

-

Column Temperature: 25 °C.[11]

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Analysis:

-

Equilibrate the column with an appropriate starting mixture (e.g., 95% A, 5% B) for at least 15 minutes.

-

Inject 5 µL of the prepared sample.

-

Run a linear gradient (e.g., from 5% B to 95% B over 20 minutes) to elute the compound and any potential impurities.

-

-

Data Interpretation:

-

The purity of the sample is determined by the relative area of the main product peak as a percentage of the total area of all observed peaks. A high-purity sample should exhibit a single major peak.

-

Applications in Drug Discovery and Research

The utility of this compound lies in its function as a versatile chemical handle. The primary alcohol can be easily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group (e.g., tosylate, mesylate, or halide) for subsequent nucleophilic substitution reactions. This allows for the facile introduction of the pyrazole core into larger, more complex molecular architectures.

The pyrazole moiety itself is a key pharmacophore, found in numerous kinase inhibitors used in oncology, such as Ibrutinib and Ruxolitinib.[1] It also forms the core of drugs for other indications, including Sildenafil (erectile dysfunction) and Lenacapavir (HIV treatment).[1] The ability of this compound to serve as a readily available precursor for derivatives makes it an invaluable tool in the synthesis of novel therapeutic candidates targeting a wide array of diseases.[13][14][15]

Caption: Role as a versatile intermediate in drug synthesis pathways.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. The GHS classifications for the parent compound provide a strong basis for the expected hazards.[4][16]

| Hazard Category | GHS Classification | Precautionary Measures |

| Acute Oral Toxicity | H302: Harmful if swallowed[4][16] | P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[16] |

| Skin Irritation | H315: Causes skin irritation[4][16] | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water and soap.[16] |

| Eye Irritation | H319: Causes serious eye irritation[4][16] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16] |

| Respiratory Irritation | H335: May cause respiratory irritation[4][16] | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[16] |

Personal Protective Equipment (PPE)

Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[17]

Storage and Stability

Store the compound in a tightly sealed container in a cool, dry place. Recommended storage is often refrigerated at 2-8°C to ensure long-term stability.[8] Keep away from strong oxidizing agents.[17]

Disposal

Dispose of waste material in accordance with local, state, and federal regulations.[18]

Conclusion

This compound is more than just a simple chemical; it is a strategic tool for innovation in pharmaceutical research. Its straightforward synthesis, versatile reactivity, and direct linkage to the pharmacologically significant pyrazole core make it an indispensable building block. For scientists engaged in the design and synthesis of novel therapeutics, a thorough understanding of this compound's properties, handling, and potential is crucial for accelerating the journey from a synthetic concept to a life-changing drug.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jwpharmlab.com [jwpharmlab.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. (1H-Pyrazol-3-yl)methanol | C4H6N2O | CID 4913243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (1H-Pyrazol-3-yl)methanol | 23585-49-1 [sigmaaldrich.com]

- 6. (1H-PYRAZOL-3-YL)METHANOL | 23585-49-1 [chemicalbook.com]

- 7. This compound | C4H7ClN2O | CID 52988791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. (1H-PYRAZOL-3-YL)METHANOL(23585-49-1) 1H NMR [m.chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. ijcpa.in [ijcpa.in]

- 12. rjptonline.org [rjptonline.org]

- 13. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

- 15. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 17. fishersci.com [fishersci.com]

- 18. aksci.com [aksci.com]

(1H-Pyrazol-3-yl)methanol hydrochloride molecular weight

An In-depth Technical Guide to (1H-Pyrazol-3-yl)methanol Hydrochloride: Properties, Synthesis, and Applications in Medicinal Chemistry

Abstract

The pyrazole nucleus is a foundational scaffold in modern medicinal chemistry, recognized for its metabolic stability and versatile biological activity.[1] This guide provides a comprehensive technical overview of this compound (CAS Number: 270920-41-7), a key heterocyclic building block for drug discovery and development. We will delve into its physicochemical properties, detail a validated synthetic pathway from common starting materials, outline methods for analytical characterization, and provide essential safety and handling protocols. This document is intended for researchers, medicinal chemists, and drug development professionals who utilize pyrazole intermediates in the synthesis of novel therapeutic agents.

Physicochemical Properties and Molecular Identifiers

This compound is the salt form of the parent compound, (1H-Pyrazol-3-yl)methanol. The hydrochloride form is often preferred in laboratory settings due to its increased stability and solubility in aqueous media, which can be advantageous for certain reaction conditions or for preparing stock solutions for biological screening. A summary of its key properties is presented below.

| Property | (1H-Pyrazol-3-yl)methanol (Free Base) | This compound (Salt) |

| Molecular Formula | C4H6N2O[2] | C4H7ClN2O[3] |

| Molecular Weight | 98.10 g/mol [2] | 134.56 g/mol [4] |

| CAS Number | 23585-49-1[2] | 270920-41-7[5] |

| IUPAC Name | (1H-pyrazol-3-yl)methanol | This compound |

| SMILES | C1=C(NN=C1)CO[2] | C1=C(NN=C1)CO.Cl |

| InChIKey | UIEABCXJWANXFS-UHFFFAOYSA-N | N/A |

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered pyrazole ring system, containing two adjacent nitrogen atoms, is a cornerstone of many approved drugs.[1] Its prevalence stems from the ring's unique electronic properties and its ability to act as a stable scaffold for introducing diverse functional groups. These substitutions allow for the fine-tuning of a molecule's steric and electronic properties to achieve high-affinity interactions with specific biological targets. Pyrazole derivatives have demonstrated a vast range of pharmacological activities, making them critical components in the development of new medicines.[6][7]

Key Therapeutic Areas for Pyrazole Derivatives:

-

Anti-inflammatory: As inhibitors of enzymes like cyclooxygenase (COX).[6]

-

Anticancer: Targeting various kinases and signaling pathways involved in cell proliferation.[6]

-

Analgesic and Antipyretic: Forming the basis for several non-steroidal anti-inflammatory drugs (NSAIDs).[7]

-

Antimicrobial and Antiviral: Showing efficacy against drug-resistant bacteria and various viruses.[1][7]

Caption: The versatile pyrazole ring with substitution points.

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved in a two-step process: the reduction of a carboxylic acid precursor to the primary alcohol, followed by salt formation. This pathway is reliable and scalable for laboratory purposes.

Step 1: Reduction of 1H-Pyrazole-3-carboxylic Acid

The conversion of the carboxylic acid to an alcohol requires a potent reducing agent capable of reducing the carboxyl group without affecting the aromatic pyrazole ring. Aluminum (III) hydride (AlH3) or Lithium aluminum hydride (LiAlH4) are suitable for this transformation.

Causality: Carboxylic acids are relatively resistant to reduction. Strong hydride donors like AlH3 are necessary to effectively deliver a hydride ion (H-) to the electrophilic carbonyl carbon, initiating the reduction cascade that ultimately yields the primary alcohol.

Experimental Protocol:

-

Setup: Under an inert nitrogen atmosphere, cool a solution of aluminum (III) hydride in tetrahydrofuran (THF) to 0 °C in a round-bottomed flask equipped with a magnetic stirrer.

-

Addition: Slowly add solid 1H-pyrazole-3-carboxylic acid portion-wise to the stirred AlH3 solution, maintaining the temperature at 0 °C.[8]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, then heat to reflux and maintain overnight to ensure complete conversion.[8]

-

Quenching (Self-Validation): The reaction is quenched by a sequential, dropwise addition of water, followed by a 10% sodium hydroxide solution, and finally more water.[8] This carefully controlled process neutralizes the excess reducing agent and precipitates aluminum salts, which is a critical self-validating step; a successful quench results in a filterable solid and a clear solution.

-

Workup: Filter the mixture through a pad of Celite to remove the aluminum salts. Concentrate the filtrate under reduced pressure to yield the crude (1H-Pyrazol-3-yl)methanol.[8]

Step 2: Formation of the Hydrochloride Salt

The crude alcohol (free base) is converted to its hydrochloride salt to improve handling and stability.

Causality: The basic nitrogen atom in the pyrazole ring readily accepts a proton from hydrochloric acid, forming an ionic salt. This salt form generally has a higher melting point and better crystallinity than the free base, which facilitates purification by recrystallization.

Experimental Protocol:

-

Dissolution: Dissolve the crude (1H-Pyrazol-3-yl)methanol in a minimal amount of a suitable solvent, such as methanol or diethyl ether.

-

Acidification: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) to the stirred solution of the free base.

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution. Stir the resulting slurry at room temperature for 30-60 minutes to ensure complete salt formation.

-

Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether to remove any non-polar impurities, and dry under vacuum.

Caption: Workflow for the synthesis of (1H-Pyrazol-3-yl)methanol HCl.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the final product.

-

¹H NMR Spectroscopy: The proton NMR spectrum is the primary tool for structural confirmation. For the free base, (1H-Pyrazol-3-yl)methanol, characteristic signals would include two distinct aromatic protons on the pyrazole ring, a singlet or triplet for the methylene (-CH2-) protons adjacent to the alcohol, and a broad singlet for the alcohol (-OH) and amine (-NH) protons.[9]

-

Mass Spectrometry (MS): LCMS analysis is used to confirm the molecular weight. For the free base, a common observation is the mass of the parent molecule minus water ([M+H-H2O]+) at m/z = 81.1.[8]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound. A high-purity sample should exhibit a single major peak when monitored at an appropriate UV wavelength.

Safety, Handling, and Storage

(1H-Pyrazol-3-yl)methanol and its derivatives are classified as hazardous and must be handled with appropriate precautions.

| Hazard Class | GHS Classification | Precautionary Statement Codes |

| Acute Toxicity, Oral | Warning (H302: Harmful if swallowed) | P264, P270, P301+P312, P330, P501 |

| Skin Irritation | Warning (H315: Causes skin irritation) | P264, P280, P302+P352, P332+P313, P362 |

| Eye Irritation | Warning (H319: Causes serious eye irritation) | P264, P280, P305+P351+P338, P337+P313 |

| Respiratory Irritation | Warning (H335: May cause respiratory irritation) | P261, P271, P304+P340, P312, P403+P233 |

Source: Aggregated GHS information.[2][10]

Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[11]

-

Ventilation: Handle the compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[11][12]

-

Spill Management: In case of a spill, prevent further spread. Absorb with an inert material and place it into a suitable, sealed container for chemical waste disposal.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10] Recommended storage temperature is often 4°C.

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its straightforward synthesis, coupled with the proven therapeutic potential of the pyrazole scaffold, makes it an important intermediate for researchers developing next-generation pharmaceuticals. Understanding its properties, synthesis, and handling requirements is crucial for its safe and effective use in the laboratory.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (1H-Pyrazol-3-yl)methanol | C4H6N2O | CID 4913243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C4H7ClN2O | CID 52988791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [m.chemicalbook.com]

- 5. jwpharmlab.com [jwpharmlab.com]

- 6. mdpi.com [mdpi.com]

- 7. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 8. (1H-PYRAZOL-3-YL)METHANOL | 23585-49-1 [chemicalbook.com]

- 9. (1H-PYRAZOL-3-YL)METHANOL(23585-49-1) 1H NMR spectrum [chemicalbook.com]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. aksci.com [aksci.com]

An In-depth Technical Guide to the Synthesis of (1H-Pyrazol-3-yl)methanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of (1H-Pyrazol-3-yl)methanol hydrochloride, a valuable building block in medicinal chemistry and drug development. This document delves into multiple synthetic pathways, offering detailed, step-by-step protocols for the preparation of the free base, (1H-Pyrazol-3-yl)methanol, and its subsequent conversion to the hydrochloride salt. The causality behind experimental choices, safety considerations, and characterization methods are discussed in detail to ensure scientific integrity and reproducibility. This guide is designed to be a self-validating system for researchers, providing the necessary information to synthesize, purify, and characterize the target compound with confidence.

Introduction: The Significance of this compound

The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile component in the design of bioactive molecules. (1H-Pyrazol-3-yl)methanol, and its more stable and crystalline hydrochloride salt, serve as crucial intermediates for the synthesis of more complex molecules, including kinase inhibitors, anti-inflammatory agents, and compounds targeting the central nervous system.

The primary alcohol functionality at the 3-position of the pyrazole ring offers a convenient handle for further chemical modifications, such as oxidation to the corresponding aldehyde or carboxylic acid, etherification, or esterification. The hydrochloride salt form enhances the compound's stability, crystallinity, and ease of handling, making it the preferred form for storage and subsequent reactions.

This guide will explore three primary synthetic routes to (1H-Pyrazol-3-yl)methanol, each starting from a different commercially available precursor. A detailed protocol for the conversion of the free base to its hydrochloride salt is also provided.

Synthetic Strategies and Mechanistic Considerations

The synthesis of (1H-Pyrazol-3-yl)methanol primarily involves the reduction of a carbonyl or carboxyl group at the 3-position of the pyrazole ring. The choice of the starting material and the reducing agent is critical and depends on factors such as commercial availability, cost, and the desired scale of the reaction. We will discuss three robust methods.

Diagram of Synthetic Pathways

Caption: Overview of the synthetic routes to this compound.

Method A: Reduction of 1H-Pyrazole-3-carboxylic acid

This is a direct and efficient method that utilizes a strong reducing agent, such as aluminum (III) hydride (AlH3) or lithium aluminum hydride (LiAlH4), to reduce the carboxylic acid to the primary alcohol. LiAlH4 is a powerful, non-selective reducing agent capable of reducing a wide range of functional groups.[1][2] The reaction proceeds via the formation of an aluminum carboxylate salt, which is then reduced to the alcohol.

Method B: Reduction of Ethyl 1H-pyrazole-3-carboxylate

The reduction of an ester to a primary alcohol is a classic transformation in organic synthesis, typically achieved with lithium aluminum hydride (LiAlH4).[1] Sodium borohydride (NaBH4) is generally not strong enough to reduce esters under standard conditions.[3][4] This method is advantageous if the starting ester is more readily available or cost-effective than the carboxylic acid. The mechanism involves the nucleophilic addition of a hydride to the ester carbonyl, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol.

Method C: Reduction of 1H-Pyrazole-3-carbaldehyde

The reduction of an aldehyde to a primary alcohol is a straightforward transformation that can be accomplished with a milder reducing agent like sodium borohydride (NaBH4).[3][4] This method is often preferred for its operational simplicity and the milder reaction conditions compared to LiAlH4 reductions. The reaction is typically carried out in a protic solvent like methanol or ethanol.

Detailed Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Lithium aluminum hydride and aluminum (III) hydride are highly reactive and pyrophoric; they react violently with water. Handle these reagents with extreme care under an inert atmosphere (nitrogen or argon).

Synthesis of (1H-Pyrazol-3-yl)methanol (Free Base)

Method A: From 1H-Pyrazole-3-carboxylic acid

This protocol is adapted from a known procedure for a similar reduction.[5]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Quantity |

| 1H-Pyrazole-3-carboxylic acid | 112.08 | 35.7 | 4.0 g |

| Aluminum (III) hydride (in THF) | 30.01 | - | 20 mL of solution |

| Tetrahydrofuran (THF), anhydrous | 72.11 | - | As needed |

| Water (deionized) | 18.02 | - | As needed |

| 10% Sodium hydroxide solution | 40.00 | - | As needed |

| Celite® | - | - | As needed |

| Ethyl acetate | 88.11 | - | As needed |

| Hexane | 86.18 | - | As needed |

Step-by-Step Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a tetrahydrofuran solution of aluminum (III) hydride (20 mL).

-

Cool the flask to 0 °C in an ice bath under a nitrogen atmosphere.

-

Dissolve 1H-pyrazole-3-carboxylic acid (4.0 g, 35.7 mmol) in anhydrous THF and add it dropwise to the stirred AlH3 solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Heat the reaction mixture to reflux and maintain it overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C in an ice bath.

-

Quenching (Caution: Exothermic reaction, add dropwise very slowly!) :

-

Slowly add deionized water (2.7 mL).

-

Slowly add 10% aqueous NaOH solution (5.4 mL).

-

Slowly add deionized water (8.1 mL).

-

-

Stir the resulting slurry at 0 °C for 30 minutes.

-

Filter the mixture through a pad of Celite®, washing the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the resulting residue by silica gel column chromatography using an eluent of ethyl acetate/hexane (e.g., 1:2 v/v) to afford (1H-Pyrazol-3-yl)methanol as a buttery solid. A reported yield for a similar process is around 54%.[5]

Method B: From Ethyl 1H-pyrazole-3-carboxylate

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Quantity |

| Ethyl 1H-pyrazole-3-carboxylate | 140.14 | 20.0 | 2.80 g |

| Lithium aluminum hydride (LiAlH4) | 37.95 | 30.0 | 1.14 g |

| Tetrahydrofuran (THF), anhydrous | 72.11 | - | ~100 mL |

| Ethyl acetate | 88.11 | - | As needed |

| Saturated aqueous sodium sulfate | 142.04 | - | As needed |

Step-by-Step Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (1.14 g, 30.0 mmol) and suspend it in anhydrous THF (~50 mL).

-

Cool the suspension to 0 °C in an ice bath under a nitrogen atmosphere.

-

Dissolve ethyl 1H-pyrazole-3-carboxylate (2.80 g, 20.0 mmol) in anhydrous THF (~50 mL) and add it dropwise to the stirred LiAlH4 suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture back to 0 °C.

-

Quenching (Caution: Exothermic reaction!) : Slowly and sequentially add water, then 15% aqueous NaOH, then water again (Fieser workup). For 1.14 g of LiAlH4, add 1.14 mL of water, then 1.14 mL of 15% NaOH, and finally 3.42 mL of water.

-

Stir the resulting granular precipitate for 30 minutes.

-

Filter the solid and wash it thoroughly with THF.

-

Combine the filtrates and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield (1H-Pyrazol-3-yl)methanol. Further purification can be achieved by column chromatography if necessary.

Method C: From 1H-Pyrazole-3-carbaldehyde

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Quantity |

| 1H-Pyrazole-3-carbaldehyde | 96.09 | 20.0 | 1.92 g |

| Sodium borohydride (NaBH4) | 37.83 | 30.0 | 1.13 g |

| Methanol (MeOH) | 32.04 | - | ~50 mL |

| Water (deionized) | 18.02 | - | As needed |

| Dichloromethane (DCM) | 84.93 | - | As needed |

| Brine | - | - | As needed |

Step-by-Step Procedure:

-

Dissolve 1H-pyrazole-3-carbaldehyde (1.92 g, 20.0 mmol) in methanol (~50 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.13 g, 30.0 mmol) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until completion as monitored by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give (1H-Pyrazol-3-yl)methanol.

Synthesis of this compound

Diagram of the Salt Formation Workflow

Caption: Workflow for the preparation of the hydrochloride salt.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Quantity |

| (1H-Pyrazol-3-yl)methanol | 98.10 | 10.0 | 0.98 g |

| 4 M HCl in 1,4-Dioxane | 36.46 | 10.0 | 2.5 mL |

| Anhydrous 1,4-Dioxane or Diethyl Ether | - | - | ~20-30 mL |

Step-by-Step Procedure:

-

Dissolve (1H-Pyrazol-3-yl)methanol (0.98 g, 10.0 mmol) in anhydrous 1,4-dioxane or diethyl ether (~20 mL) in a round-bottom flask with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 4 M solution of HCl in 1,4-dioxane (2.5 mL, 10.0 mmol) dropwise to the stirred solution.

-

A white precipitate of the hydrochloride salt should form upon addition.

-

After the addition is complete, stir the suspension for an additional hour, allowing it to slowly warm to room temperature.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

-

Dry the white solid under vacuum to a constant weight to yield this compound.

Product Characterization (Self-Validation)

Thorough characterization of the final product is essential to confirm its identity and purity.

Table of Expected Properties:

| Property | (1H-Pyrazol-3-yl)methanol (Free Base) | This compound |

| CAS Number | 23585-49-1[6] | 270920-41-7[7] |

| Molecular Formula | C4H6N2O[6] | C4H7ClN2O |

| Molecular Weight | 98.10 g/mol [6] | 134.56 g/mol |

| Appearance | Buttery or white solid | White crystalline solid |

| Melting Point | To be determined | To be determined |

Spectroscopic Data:

-

¹H NMR (DMSO-d6):

-

(1H-Pyrazol-3-yl)methanol: Expected signals for the pyrazole ring protons (two doublets or multiplets), the methylene protons adjacent to the alcohol (a doublet), and the hydroxyl proton (a triplet). The NH proton of the pyrazole will also be present.

-

This compound: Upon protonation, the chemical shifts of the pyrazole ring protons are expected to shift downfield due to the increased positive charge on the ring. The other signals should remain relatively similar, although some broadening may be observed. The presence of a broad signal for the N-H protons (now two) at a lower field is also expected.

-

-

¹³C NMR (DMSO-d6):

-

(1H-Pyrazol-3-yl)methanol: Three distinct signals for the pyrazole ring carbons and one for the methylene carbon are expected.

-

This compound: The chemical shifts of the pyrazole ring carbons are expected to be affected by protonation.

-

-

Mass Spectrometry (LCMS/GCMS):

-

For the free base, a parent ion peak corresponding to [M+H]⁺ at m/z 99.1 should be observed. A fragment corresponding to the loss of water [M+H-H₂O]⁺ at m/z 81.1 has also been reported.[5]

-

-

Infrared (IR) Spectroscopy:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations is expected for both the free base and the hydrochloride salt. Carbonyl stretches from starting materials should be absent.

-

Conclusion

This guide has outlined several reliable and reproducible methods for the synthesis of this compound. The choice of synthetic route can be tailored based on the availability of starting materials and the desired scale of the reaction. The provided protocols, along with the detailed characterization guidelines, are intended to empower researchers to confidently produce and validate this important chemical intermediate for applications in drug discovery and development.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. (1-Methyl-1H-pyrazol-3-yl)methanol CAS#: 84547-62-6 [m.chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0001875) [hmdb.ca]

- 6. (1H-Pyrazol-3-yl)methanol | C4H6N2O | CID 4913243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CATO Chemical Reference Standards & Materials [en.cato-chem.com]

A Technical Guide to the Spectroscopic Characterization of (1H-Pyrazol-3-yl)methanol Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of (1H-Pyrazol-3-yl)methanol hydrochloride. Direct experimental data for this specific salt form is not widely published. Therefore, this document synthesizes foundational spectroscopic principles with data from the parent compound, (1H-Pyrazol-3-yl)methanol, to present a robust, predictive analysis. It is designed for researchers, scientists, and drug development professionals who frequently encounter novel salt forms of heterocyclic compounds. The guide details step-by-step protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between molecular structure, protonation, and the resulting spectral output.

Introduction: The Analytical Challenge

(1H-Pyrazol-3-yl)methanol is a valuable heterocyclic building block in medicinal chemistry. Its conversion to a hydrochloride salt is a common strategy to enhance solubility and stability. However, this modification fundamentally alters the electronic environment of the pyrazole ring, presenting a distinct analytical challenge. The protonation of one of the ring's nitrogen atoms induces significant changes in its spectroscopic signature compared to the free base.

This guide addresses the scarcity of direct reference data for this compound by establishing a predictive and confirmatory workflow. We will first review the known data for the parent compound and then, based on authoritative studies on pyrazole protonation, predict the spectral characteristics of the hydrochloride salt. This approach not only provides a solution for this specific molecule but also serves as a methodological template for characterizing other novel heterocyclic salts.

Molecular Structure and the Effect of Protonation

The formation of the hydrochloride salt involves the protonation of the sp²-hybridized nitrogen at the N2 position of the pyrazole ring. This is the more basic nitrogen atom, and its protonation creates a pyrazolium cation. This event is the primary driver of the anticipated spectral changes.

Figure 1: Chemical structures of the free base and its hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structural changes upon salt formation. The positive charge on the pyrazolium ring leads to a general deshielding of the ring protons and carbons, causing their signals to shift downfield.

Predicted ¹H NMR Spectral Data

The protonation at N2 will most significantly impact the adjacent protons at the C3 and C5 positions.

| Assignment | (1H-Pyrazol-3-yl)methanol (Free Base)¹ | Predicted (1H-Pyrazol-3-yl)methanol HCl | Rationale for Shift |

| H4 | ~6.2 ppm | ~6.5-6.8 ppm | Moderate downfield shift due to overall ring deshielding. |

| H5 | ~7.5 ppm | ~7.8-8.2 ppm | Significant downfield shift due to proximity to the N1-H and the overall cationic charge. |

| CH₂ | ~4.6 ppm | ~4.7-4.9 ppm | Minor downfield shift due to inductive effects from the charged ring. |

| OH, NH | Variable | Variable | Broad signals, concentration and solvent dependent. The NH protons of the pyrazolium cation will likely be more acidic and may exchange more rapidly. |

¹Note: Reference data for the free base is sourced from publicly available spectra and may vary slightly based on solvent and concentration.[1]

Studies on the protonation of pyrazoles have consistently shown that the chemical shifts of ring carbons are significantly affected, with C5 experiencing a notable downfield shift of approximately +6 ppm.[2][3][4]

Predicted ¹³C NMR Spectral Data

| Assignment | (1H-Pyrazol-3-yl)methanol (Free Base)² | Predicted (1H-Pyrazol-3-yl)methanol HCl | Rationale for Shift |

| C3 | ~145 ppm | ~148-151 ppm | Downfield shift due to proximity to the protonated N2.[2] |

| C4 | ~103 ppm | ~105-108 ppm | Moderate downfield shift. |

| C5 | ~130 ppm | ~136-140 ppm | Significant downfield shift due to proximity to the positive charge.[2][3][4] |

| CH₂ | ~58 ppm | ~59-61 ppm | Minor downfield shift. |

²Note: Predicted values based on typical pyrazole chemical shifts and documented protonation effects.[5]

Experimental Protocol: NMR Acquisition

A robust protocol is essential for obtaining high-quality, reproducible data.

Figure 2: Standard workflow for NMR spectroscopic analysis.

Causality in Experimental Choices:

-

Solvent Selection: DMSO-d₆ is often preferred as it can solubilize both the free base and the salt, and it allows for the observation of exchangeable N-H and O-H protons. D₂O is an alternative if proton exchange studies are desired.

-

2D NMR: HSQC (Heteronuclear Single Quantum Coherence) is crucial for unambiguously assigning proton signals to their directly attached carbons, which validates the assignments made in the 1D spectra.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the vibrational modes of functional groups. The transition from the pyrazole to the pyrazolium ion will introduce new bands and shift existing ones.

Predicted IR Spectral Data

| Vibrational Mode | Typical Wavenumber (cm⁻¹) (Free Base) | Predicted Wavenumber (cm⁻¹) (HCl Salt) | Rationale for Change |

| O-H Stretch | 3200-3400 (broad) | 3200-3400 (broad) | Largely unchanged, may be slightly broader due to hydrogen bonding with Cl⁻. |

| N-H Stretch (ring) | 3100-3200 | Overlapped by N⁺-H | The original N-H stretch will be replaced by the pyrazolium N⁺-H stretches. |

| N⁺-H Stretch (ring) | N/A | 2400-2800 (broad) | Appearance of a broad, strong "ammonium salt" band is a key indicator of salt formation. |

| C=N Stretch | ~1550-1600 | ~1580-1620 | Shift to higher frequency due to increased bond order and ring strain in the pyrazolium cation. |

| Ring Vibrations | 1400-1500 | Multiple bands, shifted | The pattern of ring stretching and bending vibrations will be altered due to the change in symmetry and electronic structure. |

Note: Reference data for pyrazole IR spectra can be found in various sources.[6][7][8] The spectrum for 3-methyl-pyrazole hydrochloride provides a useful comparison.[9]

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

-

Sample Application: Place a small amount of the solid this compound powder onto the crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducibility.

-

Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the cation and to study its fragmentation pattern.

Expected Mass Spectrum

In a typical electrospray ionization (ESI) mass spectrum run in positive ion mode, the instrument will detect the intact cation.

-

Expected Ion: [(1H-Pyrazol-3-yl)methanol + H]⁺

-

Monoisotopic Mass: 99.0558 Da

-

Chemical Formula of Ion: C₄H₇N₂O⁺

The hydrochloride counter-ion (Cl⁻) will not be observed in positive ion mode. The observed mass will be that of the protonated free base, which is identical to the pyrazolium cation of the salt. Therefore, MS confirms the mass of the organic component but does not directly confirm the presence of the hydrochloride salt. Fragmentation patterns can, however, provide structural confirmation.[10]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrument Setup: Calibrate the mass spectrometer using a standard solution. Set the ionization mode to positive ESI.

-

Infusion: Introduce the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-300 Da).

-

Analysis: Identify the peak corresponding to the molecular ion [M+H]⁺ at m/z ~99.06. If higher energy is applied (in-source fragmentation or MS/MS), characteristic fragment ions can be observed and analyzed.

Conclusion

The spectroscopic characterization of this compound is a prime example of how fundamental principles can be applied to predict and confirm the structure of a novel chemical entity. By understanding the effects of N-protonation on the pyrazole ring, researchers can confidently interpret NMR, IR, and MS data. The key diagnostic features are the significant downfield shifts of C5/H5 in NMR spectra and the appearance of a broad N⁺-H stretching band in the IR spectrum. This guide provides the necessary protocols and theoretical grounding to enable scientists in drug development and chemical research to successfully characterize this and similar heterocyclic salts.

References

- 1. (1H-PYRAZOL-3-YL)METHANOL(23585-49-1) 1H NMR [m.chemicalbook.com]

- 2. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]

- 3. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazole(288-13-1) IR Spectrum [chemicalbook.com]

- 9. Pyrazole, 3-methyl-, hydrochloride [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H NMR Spectrum of (1H-Pyrazol-3-yl)methanol Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (1H-Pyrazol-3-yl)methanol hydrochloride. As a pivotal heterocyclic building block in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document delves into the theoretical principles governing the spectral characteristics of the pyrazole moiety under acidic conditions, provides a robust experimental protocol for data acquisition, and offers a detailed, peak-by-peak interpretation of the resulting spectrum. The causality behind experimental choices, from solvent selection to acquisition parameters, is explained to ensure a self-validating and reproducible methodology. This guide is intended to serve as an authoritative resource for scientists requiring definitive structural elucidation of this compound and its derivatives.

Theoretical Foundation: Predicting the ¹H NMR Landscape

The ¹H NMR spectrum of this compound is dictated by its distinct structural features: the aromatic pyrazole ring, the hydroxymethyl substituent, and the presence of a hydrochloride salt which induces protonation. Understanding the interplay of these elements is key to an accurate spectral interpretation.

The Pyrazole Core and the Effect of Protonation

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In its neutral form, it exhibits rapid annular tautomerism, where the N-H proton exchanges between the two nitrogen atoms.[1] However, in the presence of hydrochloric acid, the pyrazole ring becomes protonated, most likely at the N2 position, to form a pyrazolium cation. This has several significant consequences:

-

Downfield Shift: The positive charge on the pyrazolium ring is delocalized, which strongly deshields the ring protons (H4 and H5). This results in a significant downfield shift of their resonance signals compared to the neutral pyrazole.[2]

-

Tautomerism Quenching: Protonation effectively locks the molecule into a single tautomeric form, simplifying the spectrum by preventing the time-averaged signals that can occur with rapid tautomeric exchange.[1]

The protons on the pyrazole ring are expected to appear as follows:

-

H5 Proton: Situated adjacent to the protonated nitrogen, this proton is expected to be the most downfield of the ring protons. It will appear as a doublet due to coupling with the H4 proton.

-

H4 Proton: This proton will appear as a doublet due to coupling with the H5 proton.

The (Hydroxymethyl)methanol Substituent (-CH₂OH)

The chemical environment of the methylene (-CH₂) and hydroxyl (-OH) protons is influenced by the adjacent aromatic ring and the solvent conditions.

-

Methylene Protons (-CH₂-): These protons are benzylic-like in nature, being attached to a carbon adjacent to the aromatic pyrazole ring. They are expected to resonate as a singlet. While coupling to the adjacent -OH proton is possible, this is often not observed in practice due to rapid proton exchange, especially under acidic conditions or in protic solvents.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent due to its involvement in hydrogen bonding.[3] In the presence of HCl, it will be in rapid exchange with the N-H protons and any trace water, often resulting in a broad signal that may be difficult to distinguish.

The Role of the Deuterated Solvent

The choice of deuterated solvent is a critical experimental parameter that directly impacts the observed spectrum, particularly for labile protons (N-H, O-H).

-

Aprotic Solvents (e.g., DMSO-d₆): Dimethyl sulfoxide-d₆ is an excellent choice for hydrochloride salts due to its high polarity, which aids dissolution, and its ability to act as a hydrogen bond acceptor. This slows down the rate of proton exchange compared to protic solvents, often allowing for the observation of N-H and O-H proton signals, which typically appear as broad peaks at a very downfield chemical shift.[3]

-

Protic Solvents (e.g., D₂O, Methanol-d₄): In these solvents, the labile N-H and O-H protons will rapidly exchange with the deuterium atoms of the solvent.[4] This results in their signals disappearing from the ¹H NMR spectrum, a phenomenon useful for peak assignment confirmation via a "D₂O shake" experiment.

Experimental Protocol: A Self-Validating Methodology

This section outlines a detailed, step-by-step protocol for acquiring a high-quality ¹H NMR spectrum of this compound.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) to the vial. The use of a high-quality solvent minimizes impurity peaks.[5]

-

Dissolution: Cap the vial and vortex gently until the sample is fully dissolved. The solution should be clear and free of any particulate matter. Incomplete dissolution can lead to poor magnetic field homogeneity, resulting in broadened spectral lines.

-

Transfer: Using a Pasteur pipette plugged with a small amount of glass wool, filter the solution directly into a high-quality 5 mm NMR tube. This filtration step is crucial to remove any suspended particles.[5] The final sample height in the tube should be approximately 4-5 cm.[6]

-

Cleaning: Before insertion into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol to remove any dust or fingerprints.[7]

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. The rationale behind these choices is to ensure adequate signal-to-noise, good resolution, and reliable quantification.[8]

| Parameter | Recommended Value | Rationale & Justification |

| Spectrometer Frequency | 400 MHz (or higher) | Higher field strength provides better signal dispersion and resolution. |

| Pulse Program | zg30 or zg | A standard one-pulse experiment. A 30° pulse angle (zg30) with a shorter relaxation delay can be used for faster acquisition if quantification is not critical.[8] |

| Number of Scans (NS) | 16 | Sufficient to achieve a good signal-to-noise ratio for a ~10 mg sample. |

| Relaxation Delay (D1) | 5.0 s | A longer delay ensures near-complete T₁ relaxation for all protons, which is critical for accurate signal integration.[9] |

| Acquisition Time (AQ) | 4.0 s | Provides sufficient data points for good digital resolution, allowing for accurate measurement of coupling constants.[10] |

| Spectral Width (SW) | 20 ppm (~8000 Hz) | A wide spectral width is chosen to ensure all signals, including potentially very downfield labile protons, are captured. |

| Temperature | 298 K (25 °C) | Standard operating temperature. Note that chemical shifts of labile protons are temperature-dependent. |

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phase Correction: Manually correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply an automated polynomial baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm.[11]

-

Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.

Spectral Analysis and Data Interpretation

This section provides a detailed interpretation of a representative ¹H NMR spectrum of this compound in DMSO-d₆.

Molecular Structure and Proton Assignment

The diagram below illustrates the structure of the protonated compound with the standard IUPAC numbering system used for proton assignment.

Caption: Structure of (1H-Pyrazol-3-yl)methanol cation with proton labeling.

Tabulated Spectral Data

The following table summarizes the expected ¹H NMR data for this compound in DMSO-d₆.

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Labile Protons | ~12.0 - 14.0 | very broad singlet (br s) | - | 3H |

| H5 | ~7.8 - 8.0 | doublet (d) | ~2.5 | 1H |

| H4 | ~6.4 - 6.6 | doublet (d) | ~2.5 | 1H |

| -CH₂- | ~4.6 - 4.8 | singlet (s) | - | 2H |

Peak-by-Peak Analysis

-

δ ~12.0 - 14.0 ppm (very broad singlet, 3H): This extremely downfield and broad signal corresponds to the three labile protons: the two N-H protons of the pyrazolium ring and the one O-H proton from the methanol group. Their rapid exchange with each other and any trace water in the acidic medium results in a single, time-averaged, and significantly broadened resonance. A D₂O exchange experiment would confirm this assignment, as the addition of D₂O would cause this peak to disappear.[4]

-

δ ~7.8 - 8.0 ppm (doublet, J ≈ 2.5 Hz, 1H): This signal is assigned to the H5 proton. Its downfield position is consistent with an aromatic proton on a positively charged heterocyclic ring. It appears as a doublet due to vicinal coupling with the H4 proton.

-

δ ~6.4 - 6.6 ppm (doublet, J ≈ 2.5 Hz, 1H): This resonance is assigned to the H4 proton. It is upfield relative to H5, which is typical for pyrazole systems. It appears as a doublet with the same coupling constant as the H5 signal, confirming their mutual coupling.

-

δ ~4.6 - 4.8 ppm (singlet, 2H): This singlet, integrating to two protons, is unequivocally assigned to the methylene (-CH₂-) protons of the hydroxymethyl group. Its chemical shift is in the expected range for a methylene group attached to an aromatic ring. The absence of coupling to the -OH proton indicates rapid proton exchange on the NMR timescale.

Logical Workflow for Spectral Assignment

The following diagram illustrates the systematic process for interpreting the ¹H NMR spectrum.

Caption: Workflow for the assignment of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and definitive fingerprint for its structural verification. The key diagnostic features in DMSO-d₆ are:

-

Two doublets in the aromatic region (δ 6.4-8.0 ppm) corresponding to the H4 and H5 protons of the pyrazolium ring.

-

A singlet at approximately δ 4.7 ppm integrating to two protons, characteristic of the methylene group.

-

A very broad, downfield signal around δ 12-14 ppm, representing the three exchangeable N-H and O-H protons.

This in-depth guide provides the theoretical basis and a robust experimental framework for researchers, scientists, and drug development professionals to confidently acquire and interpret the ¹H NMR spectrum of this important molecule. The self-validating nature of the described protocol ensures high-quality, reproducible data essential for regulatory submissions and scientific publications.

References

- 1. benchchem.com [benchchem.com]

- 2. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 1H Chemical Shifts of Methanol in Selected Solvents [mail.almerja.com]

- 4. researchgate.net [researchgate.net]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 8. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 10. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]

- 11. chem.washington.edu [chem.washington.edu]

A Comprehensive Guide to the Purity Analysis of (1H-Pyrazol-3-yl)methanol Hydrochloride: Strategy, Methodologies, and Data Interpretation

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Purity

(1H-Pyrazol-3-yl)methanol hydrochloride is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are integral to a wide array of pharmacologically active compounds, demonstrating anti-inflammatory, antimicrobial, and antitumor properties.[1][2] As with any active pharmaceutical ingredient (API) or key intermediate, establishing a robust and comprehensive analytical strategy for purity determination is not merely a regulatory requirement; it is a fundamental pillar of drug safety and efficacy.

Impurities, even in trace amounts, can have unintended pharmacological or toxicological effects, alter the stability of the final product, and complicate the manufacturing process.[3] This guide provides a holistic, field-proven strategy for the purity analysis of this compound. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a self-validating system of analysis from synthesis to final product.

The Impurity Landscape: Anticipating and Identifying Contaminants

A successful purity analysis begins with a thorough understanding of the potential impurities that can arise. These are primarily categorized as synthesis-related impurities, degradation products, and residual contaminants.

Synthesis-Related Impurities

The most common synthetic routes to pyrazoles involve the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with hydrazine.[4][5][6] For (1H-Pyrazol-3-yl)methanol, a plausible synthesis involves the reduction of a 1H-pyrazole-3-carboxylic acid or its ester.[7]

Potential impurities originating from this process include:

-

Starting Materials: Unreacted 1H-pyrazole-3-carboxylic acid or residual reducing agents.

-

Regioisomers: If the synthesis involves an asymmetric precursor, the formation of the corresponding 1H-pyrazol-5-ylmethanol isomer is possible. While tautomerism exists in the parent pyrazole, substitution fixes the isomer identity.[2]

-

By-products: Products from side-reactions, such as over-reduction or incomplete reactions.

-

Reagents: Residual catalysts or coupling agents used in the synthesis.

References

Stability of (1H-Pyrazol-3-yl)methanol hydrochloride in solution

An In-Depth Technical Guide to the Stability of (1H-Pyrazol-3-yl)methanol Hydrochloride in Solution

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the stability of this compound in solution, a critical consideration for its handling, storage, and application in research and pharmaceutical development. The guide delineates the fundamental chemical properties of the molecule and explores its potential degradation pathways based on the known chemistry of pyrazole derivatives. Detailed, field-proven protocols for conducting forced degradation studies and developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method are presented. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and practical methodologies to ensure the scientific integrity of their work with this compound.

Introduction

This compound is a heterocyclic compound featuring a pyrazole ring, a functional group of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active agents.[1] The metabolic stability of the pyrazole nucleus has contributed to its increased use in recently approved drugs.[2] The methanol substituent and the hydrochloride salt form of the title compound suggest its potential utility as a synthetic building block or a candidate for drug discovery. Understanding the stability of this compound in solution is paramount, as degradation can lead to a loss of potency, the formation of potentially toxic impurities, and unreliable experimental results. This guide provides a robust framework for assessing and ensuring the stability of this compound.

Physicochemical Properties of (1H-Pyrazol-3-yl)methanol

A thorough understanding of the physicochemical properties of (1H-Pyrazol-3-yl)methanol is the foundation for designing meaningful stability studies.

| Property | Value | Source |

| Molecular Formula | C4H7ClN2O | [3] |

| Molecular Weight | 134.56 g/mol | [3] |

| Appearance | Solid (form may vary) | General Chemical Knowledge |

| pKa | The pyrazole ring has two nitrogen atoms; the N1-H is weakly acidic, while the N2 is basic. The exact pKa values for this specific molecule are not readily available in the searched literature but are crucial for understanding its behavior in different pH solutions. | General Chemical Knowledge |

| Solubility | The hydrochloride salt form is expected to enhance aqueous solubility compared to the free base. Experimental determination in relevant buffers is recommended. | General Chemical Knowledge |

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, the known reactivity of the pyrazole nucleus and its derivatives allows for the postulation of several potential degradation pathways.[4]

Hydrolytic Degradation

The pyrazole ring itself is generally stable to hydrolysis.[4] However, the stability can be influenced by substituents. For this compound, hydrolytic degradation is not anticipated to be a major pathway for the core ring structure under neutral conditions. However, extreme pH conditions (acidic or basic) combined with elevated temperatures could potentially lead to unforeseen reactions. While pyrazole esters are known to be susceptible to hydrolysis, the methanol group in the target compound is more stable.[5][6]

Oxidative Degradation

Oxidative degradation is a more probable pathway for pyrazole derivatives.[7][8] The pyrazole ring can be susceptible to oxidation, potentially leading to the formation of hydroxylated species, such as 4-hydroxypyrazole derivatives.[7] The presence of a methanol group could also be a site for oxidation, potentially leading to the corresponding aldehyde or carboxylic acid. Common laboratory oxidizing agents, or even dissolved oxygen, could initiate such degradation.

Photolytic Degradation

Many heterocyclic compounds are susceptible to photodegradation. Exposure to UV or visible light can provide the energy to induce photochemical reactions, leading to ring opening, rearrangement, or dimerization. The photostability of pyrazole derivatives is an important consideration, and studies should be conducted under controlled lighting conditions.[9]

Thermal Degradation

In solution, elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.[10][11][12] In the solid state, thermal decomposition may follow different pathways. The thermal stability of the hydrochloride salt should also be considered, as it may differ from the free base.

Forced Degradation Studies: A Practical Workflow

Forced degradation studies, or stress testing, are essential for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[13][14][15][16][17] A typical workflow is outlined below.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C4H7ClN2O | CID 52988791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. longdom.org [longdom.org]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. pharmtech.com [pharmtech.com]

- 16. ijrpp.com [ijrpp.com]

- 17. biomedres.us [biomedres.us]

Solubility Profile of (1H-Pyrazol-3-yl)methanol Hydrochloride: A Guide for Drug Development Professionals

An In-depth Technical Guide

Prepared by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of (1H-Pyrazol-3-yl)methanol hydrochloride. While specific experimental solubility data for this compound is not extensively documented in public literature, this paper outlines the fundamental physicochemical principles that govern its solubility in various solvent systems. We present a detailed, field-proven protocol for determining thermodynamic equilibrium solubility using the shake-flask method, consistent with regulatory guidelines.[1][2] This document is intended to equip researchers, chemists, and formulation scientists with the theoretical knowledge and practical methodology required to characterize this and other similar active pharmaceutical ingredients (APIs) for drug development applications.

Introduction: The Critical Role of Solubility

(1H-Pyrazol-3-yl)methanol is a heterocyclic compound featuring a pyrazole ring functionalized with a hydroxymethyl group. For pharmaceutical applications, it is often synthesized as a hydrochloride salt to leverage the benefits of salt formation, which is a primary strategy for enhancing the aqueous solubility and dissolution rate of basic drug candidates.[3][4] The solubility of an API is a critical determinant of its ultimate success, influencing everything from the reliability of in vitro screening assays to its oral bioavailability and formulation design.[5] Poor aqueous solubility can lead to slow absorption, inadequate systemic exposure, and high inter-patient variability, posing significant challenges to clinical development.[5]

Therefore, a thorough understanding and robust experimental characterization of the solubility of this compound are paramount for any research or development program involving this molecule. This guide provides the necessary foundation for achieving this characterization.

Theoretical Framework for Solubility

The solubility of this compound is governed by the interplay between its intrinsic molecular properties and the characteristics of the solvent.

Physicochemical Properties

-

Structure: this compound

-

Molecular Formula: C₄H₇ClN₂O[6]

-

Parent Free Base: (1H-Pyrazol-3-yl)methanol

-

Parent Molecular Formula: C₄H₆N₂O[7]

-

Parent Molecular Weight: 98.10 g/mol [7]

-

Parent Predicted LogP: -0.6[7]

The low predicted LogP of the free base suggests inherent hydrophilicity. The presence of the hydroxymethyl group (-CH₂OH) and the nitrogen atoms in the pyrazole ring allows for hydrogen bonding with protic solvents.

The Impact of Hydrochloride Salt Formation

(1H-Pyrazol-3-yl)methanol is a weak base, capable of being protonated by an acid like hydrochloric acid (HCl). This conversion to the hydrochloride salt is the single most important factor for its aqueous solubility.

-

Ionization: In aqueous media, the salt dissociates, yielding a protonated (charged) pyrazole species and a chloride counter-ion. Charged species are significantly more polar than their neutral counterparts and interact much more favorably with polar water molecules, leading to a substantial increase in solubility.[8]

-

pH-Dependent Solubility: The solubility of a salt of a weak base is highly dependent on the pH of the solution.[9] In acidic to neutral conditions (pH < pKa of the parent compound), the equilibrium favors the protonated, ionized, and more soluble form. As the pH increases and becomes more basic than the pKa, the compound deprotonates to its free base form, which is typically less soluble, potentially leading to precipitation.[9] This relationship is crucial for predicting how the drug will behave in different regions of the gastrointestinal tract.

Solvent Characteristics and the "Like Dissolves Like" Principle

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are expected to be effective at dissolving this compound. Their polarity readily accommodates the charged ionic species, and their ability to donate and accept hydrogen bonds complements the functional groups on the molecule.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): While polar, these solvents lack the ability to donate hydrogen bonds. They can solvate the cation but may be less effective than protic solvents. DMSO is a powerful solvent often used to create high-concentration stock solutions for initial screening.[10]

-

Non-Polar Solvents (e.g., Toluene, Hexanes): These solvents are expected to be very poor solvents for the hydrochloride salt. The large energy penalty required to break the ionic lattice of the salt is not compensated by favorable solute-solvent interactions.

Thermodynamic vs. Kinetic Solubility

It is essential to distinguish between two types of solubility measurements often encountered in drug discovery:

-

Kinetic Solubility: Typically a high-throughput measurement where a compound is first dissolved in DMSO and then diluted into an aqueous buffer.[10][11] It measures the concentration at which the compound precipitates from a supersaturated solution and is sensitive to experimental parameters like incubation time.[10] While useful for early screening, it can often overestimate the true solubility.[12]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature when the system is at equilibrium.[13] It is determined by equilibrating an excess of the solid compound with the solvent over a prolonged period.[13][14] Thermodynamic solubility is the gold standard for lead optimization and pre-formulation studies.[15] The protocol described in this guide is for determining thermodynamic solubility.

Experimental Determination of Thermodynamic Solubility

The following protocol describes the definitive shake-flask method for determining the equilibrium solubility of this compound. This method is aligned with FDA guidelines for Biopharmaceutics Classification System (BCS) studies.[1][2]

Materials and Equipment

-

This compound (solid powder)

-

Selected solvents (e.g., pH 1.2, 4.5, 6.8 buffers; Water; Methanol; Ethanol)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes for standard preparation

Step-by-Step Protocol

-